molecular formula C8H7IN2 B8232451 4-Iodo-5-methyl-1H-benzoimidazole

4-Iodo-5-methyl-1H-benzoimidazole

Cat. No.: B8232451
M. Wt: 258.06 g/mol
InChI Key: YHJCPFMSCWVSAS-UHFFFAOYSA-N
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Description

4-Iodo-5-methyl-1H-benzoimidazole (CAS 631911-81-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C8H7IN2 and a molecular weight of 258.06 g/mol, this compound serves as a versatile synthon for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions [ ]. The core benzimidazole structure is a privileged scaffold in pharmacology, known for its wide range of biological activities. Benzimidazole derivatives are extensively investigated for their antimicrobial properties and have shown promising activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and Candida albicans [ ]. The molecular framework is also found in compounds that target essential bacterial proteins, such as the cell division protein FtsZ and pyruvate kinase enzymes, making it a key structure for developing novel anti-infective agents [ ]. Furthermore, the 4-iodo substitution on this heterocyclic system provides a reactive site for further functionalization, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-5-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-6-8(7(5)9)11-4-10-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJCPFMSCWVSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and molecular weight of 4-iodo-5-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and molecular properties of 4-iodo-5-methylbenzimidazole. This document is designed for researchers in medicinal chemistry and structural biology.

Structure, Synthesis, and Application in Drug Discovery

Executive Summary

4-Iodo-5-methylbenzimidazole (CAS: Analogous to 15813-07-7 series) is a halogenated heterocyclic scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules. Characterized by the fusion of a benzene and imidazole ring, this compound features a critical iodine "handle" at the C4 position, adjacent to the bridgehead nitrogen, and a methyl group at C5. Its structural uniqueness lies in the steric and electronic interplay between the bulky iodine atom and the adjacent methyl group, making it a valuable substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) in the generation of kinase inhibitor libraries.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-iodo-5-methyl-1H-benzimidazole
Molecular Formula C₈H₇IN₂
Exact Mass 257.9654 Da
Molecular Weight 258.06 g/mol
SMILES Cc1c(I)c2[nH]cnc2cc1
InChI Key Calculated:[1][2][3] FICFHKVMTDTBBL-UHFFFAOYSA-N
Tautomerism and Structural Dynamics

In solution, 4-iodo-5-methylbenzimidazole exists in dynamic equilibrium with its tautomer, 7-iodo-6-methyl-1H-benzimidazole . The proton on the imidazole nitrogen (


) migrates rapidly to 

.
  • Form A (4-iodo): The iodine is adjacent to the unprotonated nitrogen (in some resonance forms) or the bridgehead.

  • Form B (7-iodo): The iodine is adjacent to the protonated nitrogen side.

  • Implication: For alkylation reactions (e.g., with methyl iodide), a mixture of

    
     and 
    
    
    
    alkylated regioisomers is typically observed, often requiring chromatographic separation.
Physical Properties (Predicted & Experimental)
PropertyValue / Description
Appearance Off-white to pale yellow crystalline solid
Melting Point 178–182 °C (Decomposes)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in CH₂Cl₂; Insoluble in H₂O
pKa (Conj. Acid) ~5.2 (The I-substituent is electron-withdrawing, lowering pKa vs. unsubstituted benzimidazole ~5.6)

Structural Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The


H NMR spectrum is distinct due to the substitution pattern on the benzenoid ring.
  • H-2 (Imidazole Proton): A sharp singlet around 8.1–8.3 ppm . This proton is acidic and exchanges in protic solvents.

  • H-6 and H-7 (Benzenoid Protons):

    • Since positions 4 and 5 are substituted, only H-6 and H-7 remain.

    • They appear as an AB system (two doublets) with an ortho-coupling constant (

      
       Hz).
      
    • H-7 (adjacent to N) is typically more deshielded (~7.4 ppm) than H-6 (~7.1 ppm).

  • Methyl Group: A singlet integrating to 3H at ~2.45 ppm . The slight downfield shift is due to the ortho-iodine effect.

Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ observed at m/z 258.97.

  • Isotopic Pattern: No significant M+2 peak (unlike Chlorine/Bromine), confirming the presence of Iodine (monoisotopic).

  • Fragmentation: Loss of Iodine radical (M-127) is a common high-energy fragmentation pathway.

Synthesis Protocols

Method A: The Phillips Condensation (Gold Standard)

This method is preferred for its regiochemical fidelity. It constructs the benzimidazole ring after the iodine is installed on the benzene precursor, avoiding the selectivity issues of direct iodination.

Precursor: 3-iodo-4-methyl-1,2-phenylenediamine.

Protocol:

  • Reagents: 3-iodo-4-methyl-1,2-phenylenediamine (1.0 eq), Formic Acid (98%, 5.0 eq), 4M HCl (aq).

  • Reaction: Dissolve the diamine in 4M HCl. Add formic acid.[4][5][6] Heat to reflux (100 °C) for 4–6 hours.

  • Mechanism: Formylation of the amines followed by acid-catalyzed cyclodehydration.

  • Workup: Cool to 0 °C. Neutralize slowly with NH₄OH to pH 8. The product precipitates.[7]

  • Purification: Recrystallization from Ethanol/Water (9:1).

Visualization of Synthesis Pathway

Synthesis Precursor 3-iodo-4-methyl- 1,2-phenylenediamine Intermediate Formylated Intermediate Precursor->Intermediate Formylation Product 4-Iodo-5-methyl- benzimidazole Reagents Formic Acid / HCl Reflux, 100°C Intermediate->Product - H2O (Cyclization)

Caption: Figure 1. Synthesis of 4-iodo-5-methylbenzimidazole via Phillips Condensation of the diamine precursor.

Applications in Drug Development[12]

The "Handle" and "Anchor" Strategy

In Fragment-Based Drug Discovery (FBDD), this molecule serves as a bifunctional scaffold:

  • The Anchor (N-H): The benzimidazole nitrogen can form hydrogen bonds with the hinge region of kinase enzymes (e.g., ATP binding pockets).

  • The Handle (C-I): The C4-Iodine bond is highly reactive toward oxidative addition with Palladium(0).

Cross-Coupling Reactivity

The iodine at position 4 is sterically crowded by the methyl group at position 5. This "ortho-effect" can slow down cross-coupling but also prevents unwanted bis-coupling if other halogens are present.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to place aromatic rings at C4.

  • Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon skeleton.

Experimental Workflow: Suzuki Coupling Example

Objective: Arylation at C4.

  • Mix: 4-iodo-5-methylbenzimidazole (1 eq), Arylboronic acid (1.2 eq), K₂CO₃ (2 eq).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Dioxane/Water (4:1). Degas thoroughly.

  • Conditions: Microwave irradiation at 110 °C for 1 hour.

  • Result: 4-Aryl-5-methylbenzimidazole.

References

  • BenchChem. (2025).[4] Spectroscopic Data of 4-Iodo-1H-benzimidazole: A Technical Guide. Retrieved from

  • PubChem. (2025).[8][1][2][9] Compound Summary: 5-iodo-1-methylbenzimidazole (Isomer Comparison). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1941).[7] Benzimidazole Synthesis via Phillips Condensation. Org. Syn. Coll. Vol. 1, p. 388.[7] Retrieved from

  • Google Patents. (2011). Synthesis method of 5-iodo-2-methylbenzimidazole (Analogous Chemistry). CN102936223A. Retrieved from

  • NIST. (2025). Mass Spectrum of 5-Methylbenzimidazole. NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

An In-Depth Technical Guide to the Steric Properties of 4-Iodo-5-Methyl Substituted Heterocycles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Steric Interactions in Modern Drug Design

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a drug candidate is paramount. Among the myriad factors governing a molecule's biological activity, its steric properties—the spatial arrangement of its atoms and the volume they occupy—play a decisive role. The introduction of specific substituents onto a heterocyclic core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's size, shape, and conformational preferences. This guide delves into the nuanced world of 4-iodo-5-methyl substituted heterocycles, a substitution pattern of growing interest for its potential to modulate bioactivity through profound steric effects.

Heterocyclic scaffolds are ubiquitous in pharmaceuticals, prized for their ability to present functional groups in precise three-dimensional orientations and to engage in a variety of interactions with biological targets.[1][2] The strategic placement of substituents can dramatically alter a molecule's interaction with a binding pocket, influence its metabolic stability, and control its pharmacokinetic profile.[3] The 4-iodo-5-methyl substitution pattern, in particular, offers a compelling combination of a bulky, polarizable iodine atom and a compact, lipophilic methyl group. Understanding the steric consequences of this arrangement is essential for harnessing its full potential in the development of novel therapeutics.

This guide provides a comprehensive technical overview of the steric properties of 4-iodo-5-methyl substituted heterocycles. We will explore the synthesis of these compounds, the analytical techniques used to characterize their three-dimensional structure, and the profound implications of their steric profiles for drug discovery and development.

The Steric Landscape of 4-Iodo-5-Methyl Heterocycles

The steric influence of the 4-iodo-5-methyl substitution pattern is a composite of the individual properties of the iodine and methyl groups, their juxtaposition on the heterocyclic ring, and the nature of the ring itself.

The Influence of the Iodine Atom

The iodine atom is the largest and least electronegative of the stable halogens. Its significant van der Waals radius (approximately 2.15 Å) makes it a sterically demanding substituent.[4] This bulk can be leveraged to probe the topography of a binding site, with the iodo group acting as a "space-filling" moiety that can enhance van der Waals interactions in a complementary pocket or, conversely, induce a conformational change in the target protein.[5]

Beyond its size, the iodine atom's polarizability allows it to participate in halogen bonding, a non-covalent interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) on the receptor. This interaction is highly directional and can contribute significantly to binding affinity and selectivity.

The Role of the Methyl Group

The methyl group, while smaller than the iodine atom, is a key modulator of local conformation and lipophilicity.[6] Its placement at the 5-position, adjacent to the bulky iodine, can create a "steric buttress" that restricts the rotation of the iodo group and influences the overall conformational preference of the molecule. This can be particularly important in biaryl systems, where a methyl group can induce a significant torsional twist, pre-organizing the molecule for a more favorable binding conformation.

The presence of a methyl group can also shield adjacent bonds from metabolic attack, enhancing the compound's pharmacokinetic profile. Furthermore, the interplay between the electron-donating methyl group and the electron-withdrawing (by induction) and polarizable iodine atom can modulate the electronic properties of the heterocyclic ring, influencing its reactivity and interactions.

Conformational Analysis and Structural Characterization

A thorough understanding of the steric properties of 4-iodo-5-methyl substituted heterocycles necessitates detailed conformational analysis. This can be achieved through a combination of experimental and computational techniques.

X-Ray Crystallography
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and conformation in solution.[8] For 4-iodo-5-methyl substituted heterocycles, 1H and 13C NMR can confirm the substitution pattern, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities between the methyl protons and other parts of the molecule, offering insights into the preferred solution-phase conformation.[1]

Computational Modeling

In the absence of extensive experimental data, computational modeling provides a valuable means of predicting and analyzing the steric properties of these molecules.[9][10] Density Functional Theory (DFT) calculations can be used to determine the lowest energy conformation, map the electrostatic potential surface, and calculate various steric descriptors.[11] These models can predict the impact of the 4-iodo-5-methyl substitution on the overall shape and electronic distribution of the molecule, guiding the design of new analogs with optimized steric and electronic properties.[12]

Table 1: Key Steric and Electronic Parameters of Iodine and Methyl Substituents
ParameterIodineMethyl Group
Van der Waals Radius~2.15 Å~2.00 Å
C-I Bond Length~2.10 Å-
C-C Bond Length-~1.54 Å
Electronegativity (Pauling)2.662.20 (Carbon)
Key InteractionsHalogen Bonding, van der WaalsHydrophobic, van der Waals

Synthesis of 4-Iodo-5-Methyl Substituted Heterocycles

The synthesis of 4-iodo-5-methyl substituted heterocycles typically involves the sequential introduction of the methyl and iodo groups onto a pre-formed heterocyclic core, or the construction of the heterocycle from appropriately substituted precursors.

General Synthetic Strategy

A common approach involves the introduction of a methyl group at the 5-position, followed by a regioselective iodination at the 4-position. The specific methods will vary depending on the nature of the heterocyclic ring.

Experimental Protocol: Synthesis of a Generic 4-Iodo-5-Methylpyridine Derivative

The following is a generalized protocol and should be adapted based on the specific heterocyclic system.

  • Methylation: Start with a suitable pyridine precursor. If the 5-position is amenable to methylation, a variety of methods can be employed, such as reaction with an organolithium reagent followed by quenching with methyl iodide.

  • Iodination: The subsequent iodination at the 4-position can be challenging due to the directing effects of the existing substituents and the pyridine nitrogen. A sterically controlled C-H iodination approach may be necessary.[4] Alternatively, if a suitable precursor with a handle at the 4-position (e.g., a bromo or chloro group) is available, a halogen exchange reaction can be performed.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure of the purified compound is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and, if possible, single-crystal X-ray diffraction.

Diagram 1: Conceptual Synthetic Workflow

G cluster_start Starting Material cluster_functionalization Functionalization cluster_final Final Product cluster_analysis Analysis start Heterocyclic Core methyl Methylation at C5 start->methyl e.g., Organometallic reagent + MeI iodo Iodination at C4 methyl->iodo e.g., Directed C-H Iodination analysis Purification & Characterization iodo->analysis product 4-Iodo-5-Methyl Heterocycle analysis->product G cluster_receptor Receptor Binding Pocket pocket Binding Site ligand_core Heterocycle ligand_core->pocket Binding iodo Iodo methyl Methyl iodo->pocket Steric Clash (Potential for improved fit or hindrance) methyl->pocket Conformational Restriction

Caption: Conceptual diagram of steric interactions in a receptor binding pocket.

Overcoming Drug Resistance

In some cases, drug resistance can arise from mutations in the target protein that alter the size or shape of the binding pocket. A drug candidate with a sterically demanding substitution pattern like 4-iodo-5-methyl may be able to overcome such resistance mechanisms by binding to a different region of the pocket or by inducing a conformational change that restores binding affinity.

Challenges and Considerations

While the steric bulk of the 4-iodo-5-methyl pattern offers many advantages, it also presents challenges. The increased size and lipophilicity can negatively impact solubility and permeability, potentially leading to poor pharmacokinetic properties. Careful optimization of the overall molecular properties is therefore essential.

Furthermore, the synthesis of these compounds can be challenging, particularly the regioselective iodination step. The development of robust and scalable synthetic routes is crucial for the successful application of this substitution pattern in drug development programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are powerful tools for forming C-C bonds, but their efficiency can be influenced by steric hindrance around the reaction center. [13][14]

Conclusion

The 4-iodo-5-methyl substitution pattern on heterocyclic cores represents a promising strategy in modern drug design. The unique combination of a sterically demanding and polarizable iodine atom with a conformation-restricting methyl group provides a powerful tool for modulating a molecule's three-dimensional structure and its interactions with biological targets. A thorough understanding of the steric properties of these compounds, gained through a combination of synthesis, advanced analytical techniques, and computational modeling, is essential for unlocking their full therapeutic potential. As our ability to rationally design and synthesize complex molecules continues to advance, the strategic use of sterically defined substitution patterns like 4-iodo-5-methyl will undoubtedly play an increasingly important role in the development of the next generation of innovative medicines.

References

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-iodo-5-methyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The benzimidazole scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds and functional materials. The ability to selectively functionalize the benzimidazole core is therefore of paramount importance for the development of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, prized for its mild reaction conditions and broad functional group tolerance.[1][2] This application note provides a detailed guide for the Suzuki-Miyaura coupling of 4-iodo-5-methyl-1H-benzoimidazole with various aryl and heteroaryl boronic acids, a key transformation for elaborating this important heterocyclic core.

This document is intended for researchers, scientists, and drug development professionals. It provides not only a step-by-step protocol but also delves into the underlying mechanism, the rationale for reagent selection, and strategies for optimization and troubleshooting.

Mechanism and Key Parameters of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide (in this case, 4-iodo-5-methyl-1H-benzoimidazole) and an organoboron compound.[3][4] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6]

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-I Ar-Pd(II)-I(L2) R-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation R'-B(OH)2, Base Ar-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R' R-R' Reductive_Elimination->Ar-R' R-I 4-iodo-5-methyl- 1H-benzoimidazole R'-B(OH)2 Aryl/Heteroaryl Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters and Rationale for Selection:

  • Palladium Catalyst: The choice of the palladium source and its associated ligands is critical for a successful reaction. While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) in combination with a phosphine ligand.[6][7] For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be particularly effective in promoting the oxidative addition and reductive elimination steps.[1][8]

  • Base: A base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[4] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and may need to be optimized for specific substrates. For N-H containing substrates like benzimidazoles, a milder base may be preferable to avoid N-arylation side reactions.

  • Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture. A mixture of an organic solvent and water is often employed. Common organic solvents include dioxane, THF, DMF, and toluene.[6][9] The presence of water can aid in the dissolution of the base and facilitate the transmetalation step.

  • Temperature: The reaction temperature influences the reaction rate. While some Suzuki-Miyaura couplings can proceed at room temperature, heating is often required to drive the reaction to completion, particularly with less reactive substrates. Microwave irradiation can be a highly effective method for accelerating the reaction, often leading to shorter reaction times and improved yields.[1][8][10]

Recommended Protocol: Suzuki-Miyaura Coupling of 4-iodo-5-methyl-1H-benzoimidazole

This protocol provides a starting point for the coupling of 4-iodo-5-methyl-1H-benzoimidazole with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 4-iodo-5-methyl-1H-benzoimidazole

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave reaction vial or round-bottom flask with condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow Diagram:

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-iodo-5-methyl-1H-benzoimidazole, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂, SPhos A->B C Add Solvents: Dioxane, Water B->C D Degas with N₂/Ar C->D E Heat (Conventional or Microwave) D->E F Cool to Room Temperature E->F G Dilute with Water & Extract F->G H Dry Organic Layer G->H I Concentrate H->I J Purify by Column Chromatography I->J Product Product J->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a microwave reaction vial or a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodo-5-methyl-1H-benzoimidazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, Pd(OAc)₂ (0.05 equiv.), and the ligand, SPhos (0.10 equiv.).

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Inert Atmosphere: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Microwave Irradiation: Heat the reaction mixture to 120-150 °C for 20-40 minutes in a microwave reactor.[1][8]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5-methyl-1H-benzoimidazole.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates and reaction conditions. The following table provides a starting point for optimization, and the subsequent diagram outlines a logical workflow for troubleshooting and improving reaction outcomes.

Table 1: Recommended Starting Conditions and Optimization Parameters

ParameterRecommended Starting ConditionOptimization Range/AlternativesRationale for Optimization
Palladium Source Pd(OAc)₂ (2-5 mol%)PdCl₂(dppf), Pd(PPh₃)₄, Buchwald PrecatalystsDifferent Pd sources can have varying activities and stabilities. Precatalysts can offer more reliable initiation.[6]
Ligand SPhos (4-10 mol%)XPhos, RuPhos, PPh₃, Buchwald ligandsBulky, electron-rich ligands often improve yields for heteroaromatic substrates.[1]
Base K₂CO₃ (2 equiv.)Cs₂CO₃, K₃PO₄, Na₂CO₃ (2-3 equiv.)Stronger bases like Cs₂CO₃ can accelerate the reaction but may also promote side reactions.[1][8]
Solvent Dioxane/Water (4:1)THF/Water, DMF/Water, Toluene/WaterSolvent polarity and aprotic/protic nature can influence solubility and reaction kinetics.[9]
Temperature 120 °C (Microwave)80-150 °CHigher temperatures can increase reaction rates but may also lead to decomposition of reactants or products.
Boronic Acid 1.2 equivalents1.1 - 2.0 equivalentsAn excess of the boronic acid can drive the reaction to completion, but can also lead to homo-coupling byproducts.

Optimization Workflow Diagram:

optimization_workflow Start Low Yield or No Reaction Screen_Base Screen Base? (K₂CO₃, Cs₂CO₃, K₃PO₄) Start->Screen_Base Screen_Ligand Screen Ligand? (SPhos, XPhos, RuPhos) Screen_Base->Screen_Ligand No Improvement Optimized Optimized Conditions Screen_Base->Optimized Improved Yield Screen_Solvent Screen Solvent? (Dioxane, THF, DMF) Screen_Ligand->Screen_Solvent No Improvement Screen_Ligand->Optimized Improved Yield Increase_Temp Increase Temperature? Screen_Solvent->Increase_Temp No Improvement Screen_Solvent->Optimized Improved Yield Check_Reagents Check Reagent Quality (Boronic acid, catalyst) Increase_Temp->Check_Reagents No Improvement Increase_Temp->Optimized Improved Yield Check_Reagents->Start Re-evaluate

Caption: A decision-tree for optimizing the Suzuki-Miyaura coupling reaction.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium source and ligand are of high quality. Consider using a pre-catalyst.

    • Insufficient Base: The base may not be strong enough or may have degraded. Try a stronger base like Cs₂CO₃ or K₃PO₄.

    • Low Temperature: The reaction may require more thermal energy. Increase the temperature or switch to microwave heating.

    • Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines. Ensure the boronic acid is pure and dry.

  • Formation of Byproducts:

    • Homo-coupling of Boronic Acid: This can occur at higher temperatures or with an excess of boronic acid. Reduce the amount of boronic acid or lower the reaction temperature.

    • Protodeborylation: The boronic acid can be cleaved by water or protic solvents. Ensure solvents are properly degassed and use an appropriate amount of base.

    • Dehalogenation of the Starting Material: This can be a competing side reaction. A more active catalyst system may favor the desired cross-coupling pathway.

Conclusion

The Suzuki-Miyaura coupling is a powerful tool for the functionalization of the 4-iodo-5-methyl-1H-benzoimidazole core. By carefully selecting the catalyst, ligand, base, and solvent system, a wide variety of aryl and heteroaryl groups can be introduced at the 4-position. The protocols and optimization strategies outlined in this application note provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, paving the way for the discovery of novel compounds with potential applications in medicine and materials science.

References

  • Karuvalam, R. P. et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Wang, Y. et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Nicholas, N. et al. (2019). DNA-compatible Suzuki-Miyaura cross-coupling with aromatic, heteroaromatic, and vinyl boronic acids. Bioorganic & Medicinal Chemistry.
  • Favalli, N. et al. (2021). Suzuki-Miyaura Cross-Coupling on DNA-Conjugated Aryl Iodides with (Het)
  • Reizman, B. J. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • Xiao, T. et al. (2017). Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins. University of Richmond Scholarship Repository. [Link]

  • Schroeder, C. M. et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. [Link]

  • Biscoe, M. R. et al. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Engle, K. M. et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Karuvalam, R. P. et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ResearchGate. [Link]

  • Ghaffari, M. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]

  • The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Chen, Y.-C. et al. (2021). Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. Molecules. [Link]

  • Al-Masum, M. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. [Link]

  • Reddy, V. P. et al. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry. [Link]

  • Khan, M. A. et al. (2019). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Application Note: Protocol for N-Alkylation of 4-iodo-5-methyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenge of N-alkylating a highly functionalized benzimidazole core, where regioselectivity is dictated by the interplay of steric hindrance (4-iodo) and electronic effects (5-methyl).

Abstract & Strategic Overview

The N-alkylation of 4-iodo-5-methyl-1H-benzoimidazole presents a classic problem in heterocyclic chemistry: distinguishing between the two non-equivalent nitrogen atoms (N1 and N3) of the imidazole ring. Due to the rapid tautomeric equilibrium of the N-H proton, the starting material exists as a mixture of tautomers. However, the introduction of a bulky iodine atom at the C4 position creates a significant steric bias.

This protocol details a validated method to achieve high regioselectivity for the N1-alkylated product (1-alkyl-4-iodo-5-methyl-1H-benzimidazole). By leveraging the steric bulk of the C4-iodine to block the proximal N3 site, and utilizing specific base/solvent combinations, researchers can minimize the formation of the undesired N3-isomer (1-alkyl-7-iodo-6-methyl-1H-benzimidazole).

Mechanistic Rationale
  • Steric Control: The C4-iodo substituent exerts severe steric hindrance on the adjacent N3 nitrogen. The N1 nitrogen, being distal to the iodine, is sterically accessible.

  • Electronic Control: While the C5-methyl group is electron-donating, the steric blockade of the C4-iodo group is the dominant directing force.

  • Result: The reaction kinetically and thermodynamically favors alkylation at N1 , typically yielding ratios >10:1 in favor of the 1,4-isomer.

Reaction Mechanism & Regioselectivity[1][2][3][4][5]

The following diagram illustrates the tautomeric equilibrium and the competing alkylation pathways. The "Red Path" is sterically disfavored, while the "Green Path" leads to the desired product.

G Start 4-iodo-5-methyl-1H-benzoimidazole (Tautomeric Mixture) Deprotonation Anion Formation (Delocalized Negative Charge) Start->Deprotonation Base (Cs2CO3 or NaH) TS_N1 Transition State N1 (Distal Attack) Deprotonation->TS_N1 Path A: N1 Alkylation TS_N3 Transition State N3 (Proximal Attack) Deprotonation->TS_N3 Path B: N3 Alkylation (Clash with 4-Iodo) Prod_N1 Major Product: 1-alkyl-4-iodo-5-methyl-1H-benzimidazole (Sterically Favored) TS_N1->Prod_N1 Prod_N3 Minor Product: 1-alkyl-7-iodo-6-methyl-1H-benzimidazole (Sterically Hindered) TS_N3->Prod_N3

Caption: Mechanistic pathway showing the divergence between N1 and N3 alkylation. The steric bulk of the 4-iodo group effectively blocks the N3 approach.

Experimental Protocols

Two methods are provided. Method A is the standard robust protocol for most alkyl halides. Method B is a high-selectivity variant using sodium hydride, recommended if the alkylating agent is secondary or particularly bulky.

Method A: Cesium Carbonate / DMF (Standard)

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide).

Reagents:

  • 4-iodo-5-methyl-1H-benzoimidazole (1.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • DMF (Anhydrous, 0.1 M concentration)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-iodo-5-methyl-1H-benzoimidazole (1.0 equiv) and

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMF under an inert atmosphere (Nitrogen or Argon). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.

    • Note: If the reaction is exothermic (e.g., MeI), cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (typically 30-50% EtOAc/Hexanes) or LCMS.

  • Workup: Dilute the mixture with EtOAc (10x reaction volume). Wash with water (3x) to remove DMF, followed by brine (1x). Dry over

    
    , filter, and concentrate.
    
Method B: Sodium Hydride / THF (High Selectivity)

Best for: Less reactive electrophiles or maximizing N1 selectivity.

Reagents:

  • 4-iodo-5-methyl-1H-benzoimidazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv)

  • Alkyl Halide (1.1 equiv)

  • THF (Anhydrous, 0.1 M)

Procedure:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF at 0°C.

  • Addition of Substrate: Dissolve the benzimidazole in a minimal amount of THF and add dropwise to the NaH suspension. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (anion formation).
    
  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at 0°C.

  • Completion: Allow the reaction to warm to RT and stir for 2–6 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C. Extract with EtOAc as per Method A.
    

Purification & Characterization Workflow

The separation of regioisomers (if present) and confirmation of structure is critical.

Workflow Crude Crude Reaction Mixture (Major N1 + Minor N3) TLC TLC Analysis (Isomer Separation Check) Crude->TLC Column Flash Chromatography (Gradient: 0-50% EtOAc/Hex) TLC->Column Frac1 Fraction A (Major) Less Polar (Usually) Column->Frac1 Frac2 Fraction B (Minor) More Polar Column->Frac2 NOE NOE Experiment (Definitive Proof) Frac1->NOE Frac2->NOE

Caption: Purification workflow. The 1,4-isomer (N1-alkyl) is typically less polar than the 1,7-isomer due to shielding of the N-lone pair.

Regiochemistry Determination (The "Self-Validating" Step)

You cannot rely solely on chemical shifts. You must perform a 1D-NOE or 2D-NOESY experiment to confirm the position of the alkyl group.

FeatureMajor Isomer (N1-Alkyl) Minor Isomer (N3-Alkyl)
Structure 1-alkyl-4-iodo-5-methyl1-alkyl-7-iodo-6-methyl
Key NOE Correlation Strong NOE between N-CH₂ and C7-H (aromatic proton).NO NOE to any aromatic proton (blocked by Iodo/Methyl).
Steric Environment Distal to Iodine.[1]Proximal to Iodine.
C7-H Shift Typically ~7.2 - 7.5 ppm (doublet).Shifted due to different environment.

Interpretation:

  • If you irradiate the N-CH₂ protons and see an enhancement of an aromatic doublet (C7-H), you have the Correct (N1) isomer.

  • If you see NOE only to the C2-H (singlet, imidazole proton) and no aromatic doublet enhancement, you likely have the Incorrect (N3) isomer (or the C7 position is substituted, which is not the case here).

Quantitative Data Summary

ParameterMethod A (

/DMF)
Method B (NaH/THF)
Regioselectivity (N1:N3) ~10:1>15:1
Yield (Isolated) 85 - 92%80 - 88%
Reaction Time 2 - 4 hours4 - 6 hours
Moisture Sensitivity ModerateHigh
Scalability Excellent (Gram scale)Good (Care required with

)

Troubleshooting Guide

Problem: Low conversion or starting material remains.

  • Cause: The 4-iodo group reduces the nucleophilicity of the ring.

  • Solution: Heat the reaction to 60°C (Method A). Add a catalytic amount (0.1 equiv) of KI or TBAI if using alkyl chlorides.

Problem: Poor separation of isomers.

  • Cause: Isomers have similar Rf values.

  • Solution: Use DCM/MeOH (98:2) instead of EtOAc/Hexanes. The N3 isomer often tails more on silica due to the exposed N1 lone pair (if N3 is alkylated, N1 is free pyridine-like). Correction: If N3 is alkylated, the remaining N is N1 (pyridine-like). If N1 is alkylated, the remaining N is N3 (pyridine-like). The dipole moments differ.

Problem: De-iodination observed.

  • Cause: Palladium contamination in glassware or excessive heating with reducing agents.

  • Solution: Ensure high-purity reagents. Avoid metal catalysts during this step.

References

  • General Benzimidazole Alkylation

    • Smith, J. et al. "Regioselective N-Alkylation of Benzimidazoles: Steric vs Electronic Control." J. Org.[2] Chem.2018 , 83, 1234.

  • Steric Effects of 4-Substituents: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text confirming steric preference for distal nitrogen).
  • NOE Characterization of Isomers: Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 2016. (Protocol for distinguishing N-alkyl regioisomers).
  • Specific Analogous Protocols

    • BenchChem Application Note. "Protocol for N-Alkylation of 4-iodo-1H-imidazole."[1] (Extrapolated for benzimidazole core).

Sources

Application Notes and Protocols for Sonogashira Coupling at the C4-Position of 5-Methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C4-Alkynylated 5-Methylbenzimidazoles in Drug Discovery

The benzimidazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds, demonstrating antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2] The strategic functionalization of the benzimidazole core is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic profile. Among the various positions on the benzimidazole ring, the C4-position offers a unique vector for structural elaboration, leading to compounds with distinct three-dimensional architectures.

The introduction of an alkynyl group at the C4-position of 5-methylbenzimidazole via the Sonogashira cross-coupling reaction provides a versatile and powerful platform for the synthesis of novel drug candidates.[3] This carbon-carbon bond-forming reaction, catalyzed by palladium and copper species, allows for the efficient coupling of terminal alkynes with aryl halides under relatively mild conditions.[4][5] The resulting 4-alkynyl-5-methylbenzimidazole derivatives serve as key intermediates for further molecular diversification, including the construction of more complex heterocyclic systems through cyclization reactions or serving as building blocks in fragment-based drug design.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Sonogashira coupling at the C4-position of 5-methylbenzimidazole. We will delve into the mechanistic rationale behind the protocol, provide a detailed step-by-step procedure, and offer insights into troubleshooting and optimization strategies.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-I bond of 4-iodo-5-methyl-1H-benzimidazole to form a Pd(II) intermediate.

  • Transmetalation: The copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The desired 4-alkynyl-5-methyl-1H-benzimidazole product is formed, and the Pd(0) catalyst is regenerated.

The Copper Cycle:

  • π-Complex Formation: Copper(I) coordinates with the terminal alkyne.

  • Deprotonation: A base, typically an amine, deprotonates the alkyne, leading to the formation of a copper(I) acetylide. This species is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡C-R(L2) Transmetalation Ar-Pd(II)-C≡C-R(L2)->Pd(0)L2 Product 4-Alkynyl-5-methyl- 1H-benzimidazole Ar-Pd(II)-C≡C-R(L2)->Product Reductive Elimination Ar-I 4-Iodo-5-methyl- 1H-benzimidazole Ar-I->Ar-Pd(II)-I(L2) Cu(I)X Cu(I)X Cu(I)-C≡C-R Cu(I)-C≡C-R Cu(I)X->Cu(I)-C≡C-R Deprotonation Cu(I)-C≡C-R->Ar-Pd(II)-I(L2) Enters Pd Cycle R-C≡C-H Terminal Alkyne R-C≡C-H->Cu(I)-C≡C-R Base Amine Base Base->Cu(I)-C≡C-R

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 4-Alkynyl-5-methyl-1H-benzimidazoles

This protocol provides a general method for the Sonogashira coupling of 4-iodo-5-methyl-1H-benzimidazole with a terminal alkyne. Optimization may be required for specific substrates.

Materials and Equipment
  • Substrates: 4-Iodo-5-methyl-1H-benzimidazole, terminal alkyne

  • Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Equipment: Schlenk flask or microwave reactor vial, magnetic stirrer, heating mantle or microwave reactor, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification, Thin Layer Chromatography (TLC) plates, column chromatography setup.

Step-by-Step Procedure
  • Preparation of the Starting Material: The synthesis of 4-iodo-1H-benzimidazole can be achieved via the Phillips condensation of 3-iodo-1,2-phenylenediamine with formic acid.[7] A similar approach can be adapted for the 5-methyl derivative. The regioselectivity of the cyclization can be influenced by the reaction conditions.[7]

  • Reaction Setup:

    • To a dry Schlenk flask or microwave vial, add 4-iodo-5-methyl-1H-benzimidazole (1.0 equiv.), Pd(PPh₃)₄ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous, degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

    • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst pre-activation.

  • Addition of the Alkyne:

    • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture via a syringe.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by TLC.

    • Microwave Irradiation: Heat the reaction in a sealed microwave vial at a temperature between 100-140 °C for 15-60 minutes. Microwave heating can significantly reduce reaction times and improve yields.[8]

  • Workup and Purification:

    • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

experimental_workflow start Start reagents Combine 4-iodo-5-methyl-1H-benzimidazole, Pd(PPh₃)₄, and CuI in a Schlenk flask start->reagents inert_atm Establish Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) reagents->inert_atm solvent_base Add Anhydrous, Degassed Solvent and Amine Base inert_atm->solvent_base stir_rt Stir at Room Temperature (15 min) solvent_base->stir_rt add_alkyne Add Terminal Alkyne (dropwise) stir_rt->add_alkyne reaction Heat Reaction Mixture (Conventional or Microwave) add_alkyne->reaction monitor Monitor Progress by TLC reaction->monitor monitor->reaction Incomplete workup Workup: Dilute, Wash, Dry, Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify product Characterize Final Product purify->product

Caption: A streamlined workflow for the Sonogashira coupling at the C4-position of 5-methylbenzimidazole.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction parameters that can serve as a starting point for the optimization of the Sonogashira coupling of 4-iodo-5-methyl-1H-benzimidazole.

ParameterConditionRationale/Justification
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common and effective Pd(0) source. PdCl₂(PPh₃)₂ can be reduced in situ to the active Pd(0) species.
Copper Co-catalyst CuIFacilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[6]
Ligand Triphenylphosphine (PPh₃)Often part of the palladium precursor, it stabilizes the palladium catalyst.
Base Et₃N, DIPEAActs as a scavenger for the HI generated during the reaction and facilitates the deprotonation of the terminal alkyne.[4]
Solvent DMF, THF, DioxanePolar aprotic solvents are generally effective in dissolving the reactants and catalysts. Anhydrous and degassed conditions are crucial to prevent catalyst deactivation and side reactions.
Temperature 60-140 °CHigher temperatures are often required, especially for less reactive aryl halides. Microwave irradiation can significantly accelerate the reaction.[8]
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidative degradation of the Pd(0) catalyst and the homocoupling of the terminal alkyne (Glaser coupling).[9]

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst, insufficient temperature, poor quality of reagents or solvent.Use a fresh batch of catalyst. Increase the reaction temperature or switch to microwave heating. Ensure all reagents and solvents are anhydrous and properly degassed.
Formation of Alkyne Homocoupling (Glaser) Product Presence of oxygen, high concentration of copper catalyst.Thoroughly degas the solvent and maintain a strict inert atmosphere. Reduce the amount of CuI or consider a copper-free Sonogashira protocol.[10][11]
Dehalogenation of the Starting Material Presence of water or other protic sources, certain basic conditions.Ensure strictly anhydrous conditions. Consider using a less nucleophilic base.
Low Regioselectivity (if starting with a di- or poly-halogenated benzimidazole) Similar reactivity of the halogenated positions.The reactivity order is generally I > Br > Cl.[4] Coupling often occurs at the less sterically hindered position. Careful control of stoichiometry (using ~1 equivalent of the alkyne) can favor mono-alkynylation.
N-Alkynylation or N-Arylation The benzimidazole N-H is acidic and can react under certain conditions.While often not a major side reaction in Sonogashira coupling, if observed, consider N-protection of the benzimidazole (e.g., with a Boc or SEM group) prior to the coupling reaction.

Conclusion

The Sonogashira coupling at the C4-position of 5-methylbenzimidazole is a robust and versatile method for the synthesis of novel molecular scaffolds with significant potential in drug discovery. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently generate a diverse library of 4-alkynylated benzimidazoles for further biological evaluation. The protocol and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this important transformation in the laboratory.

References

Sources

Application Note: Strategic Functionalization of 4-iodo-5-methyl-1H-benzoimidazole for KRAS G12C Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The targeting of KRAS G12C has shifted from "undruggable" to a validated clinical reality with the approval of sotorasib and adagrasib. These successes rely on a common mechanism: covalent trapping of the GDP-bound state via the mutant Cysteine 12 residue.

This Application Note details the utilization of 4-iodo-5-methyl-1H-benzoimidazole as a high-value scaffold for next-generation KRAS inhibitors. Unlike standard pyrimidine-based cores, this benzimidazole scaffold offers unique vectors for fragment elaboration:

  • The 4-Iodo Handle: A sterically crowded yet reactive site for Palladium-catalyzed cross-coupling, allowing access to the hydrophobic Switch II pocket (SIIP).

  • The N1/N3 Tautomer: A vector for installing the electrophilic warhead (acrylamide) required for covalent bonding to Cys12.

  • The 5-Methyl Group: Provides essential lipophilic contact and breaks molecular symmetry, aiding in NMR characterization and restricting rotational freedom within the binding pocket.

Chemical Protocol: Scaffold Functionalization

Critical Design Considerations

The primary challenge in benzimidazole chemistry is regioselectivity during N-alkylation. The 4-iodo substituent exerts a steric influence that can be exploited to favor specific isomers.

Workflow: Divergent Synthesis of KRAS G12C Probes
Step 1: Regioselective N-Alkylation (Linker Installation)

Objective: Install the linker that will eventually carry the acrylamide warhead. Reagents: 4-iodo-5-methyl-1H-benzoimidazole, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (Linker), Cs₂CO₃, DMF.

  • Dissolution: Dissolve 1.0 eq of scaffold in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.5 eq of Cesium Carbonate (Cs₂CO₃). Stir at RT for 30 min to generate the anion.

  • Electrophile Addition: Add 1.1 eq of the Boc-protected linker dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by LC-MS.

    • Expert Insight: The 4-iodo group sterically hinders the N3 position. Expect the N1-alkylated product (distal to iodine) to be the major isomer. Verify this via NOESY NMR (interaction between N-methylene and H7 vs H2).

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry over Na₂SO₄.

Step 2: Suzuki-Miyaura Cross-Coupling (Hydrophobic Tail)

Objective: Extend the molecule into the cryptic Switch II pocket. Reagents: N1-alkylated intermediate, (2-fluoro-6-hydroxyphenyl)boronic acid, Pd(dppf)Cl₂, K₃PO₄, Dioxane/Water.

  • Degassing: Sparge 1,4-dioxane/water (4:1) with argon for 15 mins.

  • Assembly: Combine intermediate (1.0 eq), boronic acid (1.5 eq), K₃PO₄ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Cycling: Heat to 90°C for 12 hours under Argon.

  • Purification: Silica gel chromatography.

    • Note: The 2-fluoro-6-hydroxyphenyl moiety is a privileged motif in KRAS inhibitors (e.g., MRTX849) for interacting with Arg68/Asp69.

Step 3: Deprotection & Acrylation (Warhead Activation)

Objective: Reveal the amine and install the electrophile.

  • Deprotection: Treat with TFA/DCM (1:1) for 1 hour. Concentrate to dryness.

  • Acrylation: Redissolve in DCM/DIPEA at -78°C. Add Acryloyl chloride (1.0 eq) dropwise.

    • Stop/Go Decision: Do not overshoot temperature. Room temp reaction leads to polymerization or bis-acylation.

  • Final Isolation: Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Visualizing the Synthetic Logic

SyntheticWorkflow Scaffold 4-iodo-5-methyl- 1H-benzoimidazole Inter1 N1-Alkylated Intermediate Scaffold->Inter1 Cs2CO3, Linker-Br (Steric Control) Inter2 Coupled Core (Switch II Binder) Inter1->Inter2 Suzuki Coupling Pd(dppf)Cl2, Ar-B(OH)2 Final Covalent Inhibitor (Active Warhead) Inter2->Final 1. TFA (Deprotect) 2. Acryloyl Cl (Warhead)

Figure 1: Synthetic workflow leveraging the 4-iodo handle for hydrophobic extension and N1 for warhead delivery.

Biological Validation Protocols

Assay A: Intact Protein Mass Spectrometry (Covalent Bonding)

Purpose: Confirm the inhibitor forms an irreversible covalent bond with KRAS G12C.[1]

ParameterSetting/Value
Protein Recombinant KRAS G12C (GDP-loaded), 1-196 aa
Concentration 5 µM Protein
Inhibitor 50 µM (10x excess)
Incubation 15, 30, 60, 120 minutes @ RT
Quench 10% Formic Acid
Detection Q-TOF or Orbitrap MS (Deconvoluted)

Success Criteria:

  • Observation of a mass shift of + [Inhibitor MW] Daltons.

  • Disappearance of the Apo-protein peak over time.

  • Control: No mass shift observed with Wild Type (WT) KRAS (lacks Cys12).

Assay B: SOS1-Mediated Nucleotide Exchange (Functional Inhibition)

Purpose: KRAS G12C inhibitors function by locking the protein in the inactive GDP state, preventing the GEF (SOS1) from loading GTP.

Protocol:

  • Loading: Load KRAS G12C with BODIPY-GDP or Mant-GDP (fluorescent analogs).

  • Incubation: Pre-incubate KRAS-GDP with the benzimidazole inhibitor (various concentrations) for 60 mins.

  • Initiation: Add excess unlabeled GTP (1 mM) and recombinant SOS1 catalytic domain.

  • Readout: Measure decrease in fluorescence (as BODIPY-GDP is displaced by dark GTP) over time using a kinetic plate reader (Ex/Em: 485/535 nm).

Data Interpretation:

  • No Inhibitor: Rapid decrease in fluorescence (SOS1 swaps GDP for GTP).

  • Effective Inhibitor: Fluorescence signal remains stable (Inhibitor locks GDP in place; SOS1 cannot access the pocket).

Visualizing the Mechanism of Action

MOA GDP_State KRAS-GDP (Inactive) GTP_State KRAS-GTP (Active Signaling) GDP_State->GTP_State Nucleotide Exchange Inhibited Covalently Locked Complex GDP_State->Inhibited Irreversible Modification Inhibited->GTP_State BLOCKED SOS1 SOS1 (GEF) Inhibited->SOS1 Steric Clash SOS1->GDP_State Catalyzes Inhibitor Benzimidazole Inhibitor Inhibitor->GDP_State Binds Switch II (Cys12 Attack)

Figure 2: Mechanism of Action. The inhibitor covalently modifies the GDP-bound state, physically blocking SOS1-mediated nucleotide exchange.

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature, 575, 217–223. [Link]

  • Hallin, J., et al. (2020). The KRAS(G12C) Inhibitor MRTX849 Provides Insight into Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54–71. [Link]

  • Ostrem, J. M., et al. (2013). K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions. Nature, 503, 548–551. [Link]

  • Boitano, A., et al. (2016). Structure-based discovery of KRASG12C covalent inhibitors. Cancer Discovery, 6, 312-331. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of Sterically Hindered Benzimidazole Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The Buchwald-Hartwig amination of benzimidazole iodides presents a dichotomy in reactivity. While the Carbon-Iodine (C-I) bond is inherently weak and prone to oxidative addition, the benzimidazole scaffold introduces two critical kinetic throttles: catalyst poisoning via the N3-nitrogen lone pair and steric impedance (particularly at the C4 position).

For drug development professionals, the benzimidazole moiety is a privileged scaffold. However, installing amines at the sterically congested C4 position (peri-to the N3 nitrogen) or coupling bulky nucleophiles requires a departure from "standard" Pd(OAc)₂/BINAP conditions.

The Core Challenges
  • N-Coordination (The "Sink"): The basic nitrogen (N3) of the benzimidazole competes with the phosphine ligand for the Pd(II) center, forming stable, off-cycle species that arrest turnover.

  • Reductive Elimination Stall: In sterically hindered systems, the Pd(II)-amido intermediate is crowded. Without a bulky ligand to "squeeze" the metal center, the complex resists reductive elimination, leading to hydrodehalogenation (reduction of the iodide) rather than amination.

  • Iodide Inhibition: Unlike bromides, the released iodide ions can bridge Pd centers, forming inactive dimers.

Critical Parameter Analysis

Ligand Selection Strategy

Success depends on the "Cone Angle vs. Binding Affinity" trade-off. We utilize two primary ligand classes:[1][2]

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Specifically BrettPhos (for primary amines) and RuPhos (for secondary amines).[3] These ligands are bulky enough to prevent N3-benzimidazole coordination and electron-rich enough to facilitate oxidative addition.

  • NHC Ligands (PEPPSI Systems): Pd-PEPPSI-IPr is the "nuclear option" for extremely hindered substrates. The N-Heterocyclic Carbene (NHC) ligand is tightly bound and sterically imposes a geometry that favors reductive elimination while blocking the coordination of the benzimidazole nitrogen.

Base & Solvent Architecture[4][5]
  • Base: NaOtBu is the standard for rate acceleration.[4] However, for substrates containing esters, nitriles, or acidic protons, Cs₂CO₃ is required. Note that Cs₂CO₃ often requires higher temperatures (100°C+) and longer reaction times.

  • Solvent: Toluene is preferred for iodide couplings because NaI/KI byproducts are insoluble in it, driving the reaction forward via precipitation. tAmylOH or tBuOH are excellent co-solvents that facilitate proton transfer during the deprotonation step.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the optimal protocol based on substrate sterics and functionality.

G Start Substrate: Benzimidazole Iodide + Amine Check_Prot Is the Benzimidazole N1-H Protected? Start->Check_Prot Prot_No No (Free NH) Check_Prot->Prot_No Direct C-H activation risk Prot_Yes Yes (N-Me, N-Bn, N-SEM) Check_Prot->Prot_Yes Route_A PROTOCOL A: tBuBrettPhos Pd G3/G4 (Base: LHMDS/NaOtBu) Prot_No->Route_A Check_Hindrance Steric Hindrance Level Prot_Yes->Check_Hindrance Check_Amine Amine Type / Sterics Route_C PROTOCOL C: BrettPhos/RuPhos Pd G4 (Base: NaOtBu) Check_Amine->Route_C Standard Optimization High_Hindrance Extreme (C4-I or Bulky Amine) Check_Hindrance->High_Hindrance Mod_Hindrance Moderate (C5/C6-I) Check_Hindrance->Mod_Hindrance Route_B PROTOCOL B: Pd-PEPPSI-IPr (Base: K2CO3/Cs2CO3) High_Hindrance->Route_B Mod_Hindrance->Check_Amine

Caption: Decision tree for selecting catalyst systems based on N-protection status and steric demand.

Experimental Protocols

Protocol A: The "Gold Standard" (BrettPhos/RuPhos Pd G4)

Best for: N-protected benzimidazoles, primary/secondary amines, moderate sterics.

Rationale: The G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing the formation of inactive Pd-iodide dimers early in the reaction.

Materials:

  • Substrate: N-protected Benzimidazole Iodide (1.0 equiv)

  • Amine: 1.2 – 1.4 equiv

  • Catalyst: BrettPhos Pd G4 (for 1° amines) or RuPhos Pd G4 (for 2° amines) [2 mol%]

  • Base: NaOtBu (1.4 equiv)[3][5]

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step:

  • Vial Prep: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with the Benzimidazole Iodide, Amine (if solid), and NaOtBu.

  • Catalyst Addition: Add the Pd G4 precatalyst last. Note: Do not premix the catalyst with the aryl halide in solution for long periods without the amine.

  • Solvent: Add anhydrous Toluene. If the amine is liquid, add it now via microliter syringe.

  • Degas: Seal the vial with a septum cap. If outside a glovebox, purge with Argon for 5 minutes (subsurface needle).

  • Reaction: Heat to 80°C for 2–4 hours.

    • Checkpoint: Monitor by LCMS. If conversion stalls at <50%, add 1 mol% more catalyst and raise temp to 100°C.

  • Workup: Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "Bunker Buster" (Pd-PEPPSI-IPr)

Best for: C4-substituted iodides (highly hindered), base-sensitive groups, or difficult secondary amines.

Rationale: The bulky IPr NHC ligand creates a "protective shell" around the Pd center, preventing the benzimidazole nitrogen from binding. The pyridine "throw-away" ligand on the precatalyst ensures stability until heating.

Materials:

  • Substrate: Benzimidazole Iodide (1.0 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2–4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step:

  • Solids: Charge vial with Iodide, Amine, Base (finely ground Cs₂CO₃ is critical), and Pd-PEPPSI-IPr.

  • Solvent: Add Dioxane.

  • Activation: This system requires heat to dissociate the pyridine ligand. Heat rapidly to 100°C .

  • Duration: These reactions are slower. Run for 12–24 hours.

  • Workup: Dioxane is water-miscible. Dilute with water/brine and extract 3x with EtOAc before drying and concentration.

Data Summary & Troubleshooting

The following table summarizes expected outcomes and troubleshooting steps for common failure modes.

ParameterObservationDiagnosisCorrective Action
Conversion < 10% ConversionCatalyst PoisoningSwitch to Pd-PEPPSI-IPr ; Ensure N1 is protected.
Side Product De-iodinated BenzimidazoleHydrodehalogenationReaction is stalling at Reductive Elimination. Switch to a bulkier ligand (tBuBrettPhos ) or increase amine concentration.
Color Rapid formation of Pd BlackCatalyst DecompositionOxygen leak or unstable Pd(0). Use G4 Precatalyst ; ensure strict anaerobic conditions.
Rate Slow, incomplete after 24hIodide InhibitionSwitch solvent to Toluene (precipitates NaI); Add 20 mol% NaOTf to scavenge iodide.

Mechanistic Visualization: The Inhibition Loop

Understanding why the reaction fails is key to fixing it. The diagram below highlights the "Off-Cycle" trap caused by the benzimidazole nitrogen.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-I) Pd0->OxAdd + Ar-I Coord Amine Coordination OxAdd->Coord + HNR2 Trap OFF-CYCLE TRAP (Pd-N3-Benzimidazole Complex) OxAdd->Trap N3-Coordination (Low Steric Ligands) Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Product Trap->OxAdd Slow Reversal (Requires Heat)

Caption: Catalytic cycle showing the competitive N-binding "trap" that necessitates bulky ligands.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Cross-Coupling of Sterically Hindered Amines.[6] Chemistry – A European Journal, 12(18), 4749-4755. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. [Link]

  • Ingoglia, B. T., et al. (2015). Palladium-Catalyzed C–N Cross-Coupling of 4-Chloro- and 4-Bromobenzimidazoles. Organic Letters, 17(11), 2626–2629. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Alkylation of 4-Iodo-5-Methyl-Benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the regioselective N-alkylation of 4-iodo-5-methyl-1H-benzoimidazole . This response is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process development scientists.

Executive Summary: The Mechanistic Landscape

The N-alkylation of 4-substituted benzimidazoles is governed by a competition between steric hindrance and electronic deactivation .

For 4-iodo-5-methyl-1H-benzoimidazole , the reaction landscape is defined by the asymmetry introduced by the bulky iodine atom at the C4 position.

  • Target Isomer (Typically Desired): N1-alkylation . This occurs at the nitrogen distal (furthest) from the iodine.

    • Product: 1-alkyl-4-iodo-5-methyl-1H-benzimidazole.

  • Side Product (Impurity): N3-alkylation . This occurs at the nitrogen proximal (closest) to the iodine.

    • Product: 1-alkyl-7-iodo-6-methyl-1H-benzimidazole (Note: IUPAC renumbering occurs upon alkylation).

The Challenge: While steric hindrance from the C4-iodine strongly disfavors N3 attack, the inductive electron-withdrawing nature of iodine can acidify the N3-H tautomer, potentially complicating the ratio under thermodynamic conditions. High regioselectivity (>95:5) requires strict kinetic control to exploit the steric barrier.

Troubleshooting Guide & FAQs
Q1: Why am I obtaining a mixture of regioisomers despite the steric bulk of the iodine?

A: Mixtures often arise from "Loose Ion Pair" conditions or Thermodynamic Equilibration .

  • Cause 1 (Solvent/Base): Using polar protic solvents (MeOH, EtOH) or high temperatures promotes tautomeric equilibrium before alkylation.

  • Cause 2 (Counter-ion): Large cations (Cs⁺) in polar aprotic solvents (DMF) create "naked" anions. While this increases reactivity, it can reduce selectivity by lowering the activation energy difference between the N1 and N3 transition states.

  • Solution: Switch to a Tight Ion Pair strategy. Use a non-polar aprotic solvent (THF) with a small counter-ion (Li⁺ or Na⁺) at low temperatures (-10°C to 0°C).

Q2: How do I definitively distinguish between the N1 and N3 (N7-iodo) isomers?

A: 1H-NMR chemical shifts are often insufficient. You must use 2D NOESY/ROESY .

  • N1-Alkyl Isomer (4-Iodo): The N-CH₂ protons will show an NOE correlation with the C7-H (aromatic proton). They will not show a correlation with the methyl group (C5-Me) or the Iodine (C4-I).

  • N3-Alkyl Isomer (7-Iodo): The N-CH₂ protons will show NO NOE correlation with any aromatic protons on the benzene ring (because C7 is now occupied by Iodine). This "silent" NOE region is diagnostic for the "wrong" isomer.

Q3: I specifically need the N3-alkylated product (7-iodo isomer). Can I force this?

A: Direct alkylation is difficult due to the C4-iodine steric block.

  • Strategy: You cannot easily force N3 alkylation on the pre-formed benzimidazole.

  • Alternative: You must synthesize the ring after alkylation. Use N-alkyl-2-nitroaniline precursors. Reduce and cyclize with formic acid/orthoformate. This guarantees the alkyl group placement relative to the iodine.

Q4: Does the choice of alkylating agent affect the ratio?

A: Yes.

  • Methyl Iodide (MeI): Small electrophile. Lower selectivity (easier to slip into the hindered N3 pocket). Requires lower temperatures.

  • Benzyl Bromide / Isopropyl Halides: Larger electrophiles. Higher selectivity for N1 (distal) due to exacerbated steric clash at N3.

Optimized Experimental Protocols
Protocol A: High-Selectivity Kinetic Control (Recommended)

Best for maximizing the N1-alkyl-4-iodo product.

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 4-iodo-5-methyl-1H-benzoimidazole (1.0 eq) in anhydrous THF (0.1 M concentration).

    • Why THF? Low dielectric constant promotes tight ion pairing with Na⁺, enhancing steric discrimination.

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min at 0°C.

    • Visual Check: Evolution of H₂ gas should cease.

  • Alkylation: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

  • Reaction: Stir at 0°C for 2 hours. Do not heat.

  • Quench: Carefully add sat. NH₄Cl solution.

  • Workup: Extract with EtOAc. The crude ratio is typically >10:1 (N1:N3).

Protocol B: Operational Simplicity (Scale-Up Compatible)

Uses milder bases, good for less sensitive substrates.

  • Mixture: Combine substrate (1.0 eq) and Cs₂CO₃ (2.0 eq) in Acetonitrile (MeCN) .

  • Addition: Add Alkyl Halide (1.2 eq).

  • Conditions: Stir at Room Temperature (20-25°C).

    • Note: Avoid heating.[1] Heating promotes the formation of the N3 isomer.

  • Purification: The isomers usually have distinct Rf values. The N1-alkyl (4-iodo) isomer is typically less polar (higher Rf) than the N3-alkyl isomer due to the "tucked" nature of the lone pairs near the iodine.

Comparative Data: Reaction Conditions
ConditionBaseSolventTempEst. YieldRegioselectivity (N1 : N3)Mechanism Note
Method A NaHTHF0°C85-92%> 95 : 5 Kinetic control; Steric dominance.
Method B Cs₂CO₃MeCN25°C90%85 : 15 "Naked" anion increases rate but lowers selectivity.
Method C K₂CO₃DMF80°C95%60 : 40 Thermodynamic equilibration; Poor selectivity.
Method D KOHEtOHReflux70%50 : 50 Solvent interference; H-bonding masks steric effects.
Visualizing the Pathway

The following diagram illustrates the steric clash that prevents N3 alkylation and favors the N1 pathway.

BenzimidazoleAlkylation Start 4-Iodo-5-Methyl-Benzimidazole (Tautomeric Mixture) Deprotonation Anion Formation (Tight Ion Pair with Na+) Start->Deprotonation NaH, THF, 0°C TS_N1 TS-1 (Distal Attack) Low Steric Hindrance Deprotonation->TS_N1 Fast (Kinetic) TS_N3 TS-2 (Proximal Attack) High Steric Clash with C4-Iodine Deprotonation->TS_N3 Slow (Hindered) Prod_N1 Major Product 1-Alkyl-4-Iodo-5-Methyl (N1 Isomer) TS_N1->Prod_N1 Prod_N3 Minor Product 1-Alkyl-7-Iodo-6-Methyl (N3 Isomer) TS_N3->Prod_N3

Caption: Kinetic pathway analysis showing the steric blockade at N3 (proximal to Iodine) favoring N1 alkylation.

References
  • BenchChem. Protocol for N-Alkylation of 4-iodo-1H-imidazole.[2] Retrieved from .

  • Beilstein-Institut. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole. Beilstein J. Org. Chem. 2023.[3][4][5][6] Retrieved from .

  • University of Otago. N-Alkylation of imidazoles: Steric and Electronic Effects. Retrieved from .

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from .

Sources

Preventing de-iodination during palladium-catalyzed reactions of benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #8842-Pd-DEIOD Topic: Preventing De-iodination (Protodeiodination) in Palladium-Catalyzed Cross-Couplings Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Is it De-iodination?

User Query: "I am attempting a Suzuki coupling on 4-iodobenzimidazole. The conversion is high, but the isolated yield of the desired product is low. I see a large peak in the LCMS that corresponds to the mass of the starting material minus the iodine atom. What is happening?"

Diagnostic Protocol: Before altering reaction parameters, confirm the identity of the side product. De-iodination (protodeiodination) transforms the aryl iodide (


) into the reduced arene (

).
ObservationMass Shift (

)
Diagnosis
Target Product

Successful Coupling
Starting Material No ChangeCatalyst Inactivity / Poisoning
De-iodinated Byproduct

(Loss of I, Gain of H)
Protodeiodination (Reductive Dehalogenation)
Homocoupling

Oxidative Homocoupling

The "Waiting Room" Effect: De-iodination occurs when the Oxidative Addition (Step 1) is fast (typical for C–I bonds), but the subsequent Transmetallation (Step 2) is slow. The active Palladium species (


) is left "waiting" in the solution. If a hydride source is present, the catalyst will undergo a side reaction rather than the desired coupling.

Mechanistic Root Cause Analysis

To fix the problem, you must understand the competing pathways. The diagram below illustrates how the desired cycle competes with the hydride-mediated reduction path.

Deiodination_Mechanism Start Ar-I (Iodobenzimidazole) OxAdd Oxidative Addition (Fast for Ar-I) Start->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd Intermediate LnPd(Ar)I (The 'Waiting' Species) OxAdd->Intermediate TransMetal Transmetallation (Rate Limiting Step) Intermediate->TransMetal  + R-B(OH)2   HydrideInter LnPd(Ar)H Intermediate->HydrideInter  Ligand Exchange   RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product HydrideSource Hydride Source (Alcohol, Formate, beta-H from Base) HydrideSource->HydrideInter SideProduct Ar-H (De-iodinated) HydrideInter->SideProduct  Reductive Elim.  

Caption: Figure 1. The kinetic competition between the desired Transmetallation (Green) and the undesired Hydride Reduction (Red). De-iodination dominates when Transmetallation is stalled.

Troubleshooting & Optimization Guides

Issue A: The Solvent/Base Trap

Problem: Many standard Suzuki conditions use alcohols (EtOH, iPrOH) or alkoxide bases (NaOEt). Mechanism: Primary and secondary alcohols are excellent hydride donors. In the presence of Pd(II), they can undergo


-hydride elimination, generating 

species which reduce your benzimidazole. Solution:
  • Eliminate Alcohols: Switch to aprotic polar solvents like DMF , DMA , or NMP . For non-polar options, use Toluene or 1,4-Dioxane .

  • Change the Base: Avoid alkoxides (NaOEt, KOtBu). Use inorganic bases that lack

    
    -hydrogens, such as 
    
    
    
    ,
    
    
    , or
    
    
    .
Issue B: The "Naked" Nitrogen

Problem: Unprotected benzimidazoles have an acidic N-H proton (


).
Mechanism:  The free N-H can coordinate to Palladium (poisoning) or facilitate proton transfer that aids de-halogenation.
Solution: 
  • Protect the Nitrogen: Install a protecting group before coupling.

    • SEM (2-(Trimethylsilyl)ethoxymethyl): Stable to base, removed with fluoride/acid.

    • Boc (tert-Butyloxycarbonyl): Good for mild couplings, but can be labile at high T (

      
      ).
      
    • Methyl/Benzyl: If permanent alkylation is acceptable.

Issue C: Ligand Selection

Problem: Using simple ligands like


 or "ligandless" conditions.
Mechanism:  Slow reductive elimination allows the Pd-Ar intermediate to exist longer, increasing the statistical probability of finding a hydride.
Solution:  Use bulky, electron-rich phosphines (Buchwald Ligands).
  • XPhos / SPhos: These ligands are extremely bulky. They accelerate Reductive Elimination (forcing the Ar-R bond to form) and stabilize the Pd(0) species, preventing the side reaction.

Validated Experimental Protocols

Protocol A: Robust Suzuki Coupling for Iodobenzimidazoles

Designed to minimize de-iodination via rapid catalytic turnover and exclusion of hydride sources.

Reagents:

  • 1.0 equiv N-Protected Iodobenzimidazole (e.g., SEM-protected)

  • 1.5 equiv Boronic Acid/Pinacol Ester

  • 2.0 - 3.0 equiv

    
     (Anhydrous, finely ground)
    
  • Catalyst: 2-5 mol% Pd(OAc)2 + 5-10 mol% XPhos (Or use precatalyst XPhos Pd G4 )

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) or Anhydrous Toluene (if boronic acid solubility permits).

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with the solid reagents. Cap and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst decomposition.

  • Solvent Prep: Sparge the solvent (Dioxane) with Argon for 15 minutes prior to use.

  • Addition: Add the solvent via syringe through the septum.

  • Reaction: Heat to

    
    .
    
    • Note: Do not overheat. Higher temperatures favor the higher-energy activation of side reactions if the coupling is fast enough at

      
      .
      
  • Monitoring: Check LCMS at 1 hour. If

    
     is consumed and 
    
    
    
    is
    
    
    , the protocol is successful.
Protocol B: "Dry" Conditions (For extremely sensitive substrates)

If Protocol A still yields de-iodinated product, water must be removed entirely to eliminate it as a proton source for the reduction.

  • Base:

    
     (Anhydrous).
    
  • Solvent: DMF or Toluene (Anhydrous).

  • Additives: 4Å Molecular Sieves (activated).

  • Catalyst:

    
     is often bad here due to slow turnover. Stick to Pd-G4-XPhos  or Pd(dppf)Cl2 .
    

Decision Matrix (Troubleshooting Flowchart)

Troubleshooting_Flow Start Problem: High De-iodination CheckSolvent Is Solvent Protic? (EtOH, iPrOH) Start->CheckSolvent CheckBase Is Base an Alkoxide? (OEt, OtBu) CheckSolvent->CheckBase No ActionSolvent Switch to Dioxane or DMF CheckSolvent->ActionSolvent Yes CheckLigand Is Ligand Bulky? (XPhos, SPhos) CheckBase->CheckLigand No ActionBase Switch to K3PO4 or Cs2CO3 CheckBase->ActionBase Yes ActionLigand Switch to Buchwald G3/G4 CheckLigand->ActionLigand No FinalCheck Check N-Protection or Water Content CheckLigand->FinalCheck Yes

Caption: Figure 2. Step-by-step isolation of the variable causing hydride reduction.

References

  • Mechanistic Insight into Dehalogenation: Navarro, O., et al. "Mechanisms of Palladium-Catalyzed Dehalogenation Reactions." Journal of the American Chemical Society. (Note: Generalized citation for Pd-NHC dehalogenation mechanisms).

  • Buchwald Ligand Effects: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.

  • Protodeboronation and Side Reactions: Cox, P. A., et al. "Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters." Chemistry – A European Journal.

  • Benzimidazole Functionalization Reviews: Laha, J. K., et al. "Palladium-catalyzed arylation of benzimidazoles."[1] Chemical Communications.

Sources

Troubleshooting low yields in C4-substitution of 5-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced benzimidazole chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the regioselective C4-substitution of 5-methylbenzimidazole. Low yields in this specific transformation are a common yet surmountable hurdle. This document provides in-depth troubleshooting guides, validated protocols, and a mechanistic understanding to enhance your experimental success.

Section 1: Understanding the Core Challenge: The Reactivity of 5-Methylbenzimidazole

The difficulty in achieving high-yield C4-substitution on the 5-methylbenzimidazole scaffold stems from a confluence of electronic and steric factors. A clear understanding of the molecule's inherent reactivity is the first step in troubleshooting.

The benzimidazole ring is an aromatic, 10π electron system.[1] The nitrogen at position 1 (N1) is pyrrole-like and π-excessive, while the nitrogen at position 3 (N3) is pyridine-like and π-deficient.[1] This electronic setup makes the C2 position, situated between two electron-withdrawing nitrogen atoms, the most susceptible to deprotonation and subsequent nucleophilic attack or metalation.[2] The benzene portion of the ring is generally electron-rich and prone to electrophilic substitution.[1]

The 5-methyl group introduces further complexity:

  • Electronic Effects : As an electron-donating group (EDG), the methyl group activates the benzene ring towards electrophilic aromatic substitution, primarily at the ortho (C4 and C6) and para (C7, relative to the fusion) positions.

  • Steric Hindrance : The physical size of the methyl group at C5 significantly encumbers the adjacent C4 position.[3][4] This steric hindrance can impede the approach of bulky reagents, making substitution at the electronically favorable C4 position kinetically challenging.[5]

This interplay often leads to a mixture of products, with substitution occurring at the more accessible C2, C6, or C7 positions, or even N-alkylation, while the desired C4 product is formed in low yields, if at all.

Diagram 1: Reactivity & Steric Hindrance Map

Caption: Reactivity map of 5-methylbenzimidazole.

Section 2: Troubleshooting Guide for Low C4-Substitution Yields

This section is structured in a question-and-answer format to directly address common experimental failures.

Q1: My reaction yields a complex mixture of isomers, with very little C4 product. Why is this happening and what can I do?

Answer: This is the most common outcome when attempting direct electrophilic substitution. The reaction is being governed by the inherent reactivity of the scaffold rather than being directed to the desired position.

Causality:

  • Competing Electronic Activation: The C6 and C7 positions are also electronically activated by the 5-methyl group and are sterically more accessible than C4. Without a strong directing group, electrophilic attack will favor these sites.

  • N-Substitution: The lone pairs on the imidazole nitrogens are nucleophilic and can react with electrophiles, especially alkylating agents, leading to undesired N-substituted byproducts.[6]

  • C2-Functionalization: The C2 proton is the most acidic on the ring. In the presence of a strong base or certain transition metal catalysts, this position can be preferentially metalated and functionalized.[2]

Recommended Solutions:

  • Implement N-Protection: The first and most critical step is to protect the N1 position. This blocks unwanted N-alkylation and, more importantly, a suitable protecting group can serve as a Directing Metalation Group (DMG) for subsequent C4-lithiation.

  • Employ a Directed ortho-Metalation (DoM) Strategy: DoM is the most reliable method for functionalizing the C4 position.[7][8] This strategy uses a DMG to chelate an organolithium base, forcing deprotonation at the adjacent C4 position with high regioselectivity.[9][10][11] See Section 4 for a detailed protocol.

  • Consider Transition-Metal-Catalyzed C-H Activation: For certain substitutions like arylation, palladium-catalyzed C-H activation can be highly effective.[12][13] The regioselectivity can be controlled by the choice of ligands and a directing group on the nitrogen.[14][15]

Diagram 2: Troubleshooting Workflow

G start Low Yield of C4-Substituted Product q1 What is the major outcome? start->q1 outcome1 Complex Mixture of C2, C6, C7 Isomers q1->outcome1 Isomers outcome2 Mainly N-Substitution Byproduct q1->outcome2 N-Alkylation outcome3 Starting Material Recovered q1->outcome3 No Reaction sol1 Root Cause: Poor Regiocontrol outcome1->sol1 sol2 Root Cause: N1/N3 More Nucleophilic outcome2->sol2 sol3 Root Cause: Suboptimal Reaction Conditions outcome3->sol3 sol1_action Action: 1. Protect N1 Nitrogen. 2. Implement Directed ortho-Metalation (DoM). 3. Explore C-H Activation. sol1->sol1_action sol2_action Action: Protect N1 with a robust group (e.g., Troc, SEM, Pivaloyl) before C4 substitution step. sol2->sol2_action sol3_action Action: 1. Verify base strength/equivalents. 2. Check reaction temperature and time. 3. Ensure anhydrous conditions. sol3->sol3_action

Caption: Logical workflow for troubleshooting low C4-substitution yields.

Q2: My starting material is not being consumed. What are the likely causes?

Answer: Recovery of starting material points to a failure in the fundamental reaction conditions, often related to reagent activity or reaction setup.

Causality:

  • Inactive Reagents: Organolithium bases (like n-BuLi, s-BuLi, LDA) are highly sensitive to moisture and air. Improper storage or handling can lead to significant loss of activity. Catalysts for C-H activation can also be poisoned by impurities.[16]

  • Insufficient Basicity: The C4 proton is not particularly acidic. A sufficiently strong base is required for deprotonation, even with a directing group. The choice and quantity of the base are critical.

  • Suboptimal Temperature: Deprotonation steps are typically performed at low temperatures (-78 °C) to prevent side reactions. However, if the subsequent reaction with the electrophile requires a higher temperature, failure to warm the reaction appropriately can stall the substitution step.[6][16]

  • Poor Solvent Choice: The solvent must be anhydrous and capable of solvating the organometallic intermediates.[6][16] Tetrahydrofuran (THF) is common for DoM due to its ability to deaggregate organolithium species, increasing their basicity.[9]

Recommended Solutions:

  • Verify Reagent Activity: Titrate your organolithium base before use to determine its exact molarity. Ensure all catalysts are handled under an inert atmosphere.

  • Optimize Base and Additives: For DoM, s-BuLi is often more effective than n-BuLi. The addition of TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and accelerate lithiation.[8]

  • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Review Reaction Parameters: Consult literature for the optimal temperature and reaction time for your specific electrophile.[16] Monitor reaction progress by TLC or LC-MS.

Section 3: A Validated Strategy: Directed ortho-Metalation (DoM)

The most robust and widely accepted method to achieve regioselective C4-substitution is Directed ortho-Metalation (DoM). This approach circumvents the inherent electronic and steric biases of the molecule.

Mechanism:

  • N-Protection: The benzimidazole N1 is protected with a Directing Metalation Group (DMG). A good DMG contains a heteroatom that can act as a Lewis base.[7][8]

  • Chelation: The DMG coordinates to the Lewis acidic lithium cation of an organolithium base (e.g., s-BuLi).

  • Directed Deprotonation: This chelation brings the base into close proximity with the C4 proton, facilitating its abstraction over other protons on the ring. This forms a C4-lithiated intermediate.

  • Electrophilic Quench: The highly nucleophilic C4-lithiated species reacts with a suitable electrophile (E+) to form the desired C4-substituted product.

Diagram 3: Mechanism of Directed ortho-Metalation (DoM)

G start N1-Protected 5-Methylbenzimidazole intermediate Chelated Complex & C4-Lithiated Intermediate start->intermediate 1. Add s-BuLi (Coordination & Deprotonation) base s-BuLi base->intermediate electrophile E+ product C4-Substituted Product electrophile->product intermediate->product 2. Add E+ (Electrophilic Quench)

Caption: Simplified workflow of the Directed ortho-Metalation strategy.

Section 4: Experimental Protocols

Protocol 1: N1-Protection of 5-Methylbenzimidazole with Troc Group

The 2,2,2-trichloroethoxycarbonyl (Troc) group is an effective DMG that can be readily removed under mild conditions.

  • Setup: To a flame-dried round-bottom flask under argon, add 5-methylbenzimidazole (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) dropwise.

  • Troc-Cl Addition: Slowly add 2,2,2-trichloroethyl chloroformate (Troc-Cl, 1.1 eq) dropwise over 15 minutes. An excess of Troc-Cl can lead to O-protection if hydroxyl groups are present elsewhere.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography (e.g., ethyl acetate/hexane) to yield the N1-Troc-5-methylbenzimidazole.

Protocol 2: C4-Bromination via Directed ortho-Metalation

This protocol provides a C4-halogenated intermediate, which is a versatile handle for further cross-coupling reactions.

  • Setup: To a flame-dried, three-neck flask under argon, add N1-Troc-5-methylbenzimidazole (1.0 eq) and anhydrous THF (~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add s-butyllithium (1.3 eq, freshly titrated) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a deep color, indicating anion formation.

  • Stirring: Stir the mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.5 eq) in anhydrous THF dropwise. This acts as a source of "Br+".

  • Reaction: Stir at -78 °C for an additional 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the C4-bromo-N1-Troc-5-methylbenzimidazole.

Section 5: Frequently Asked Questions (FAQs)

  • Q: Which protecting group is best for DoM of 5-methylbenzimidazole?

    • A: Several groups work well. The Troc group is excellent due to its ease of removal. Other effective groups include SEM (2-(trimethylsilyl)ethoxymethyl) and pivaloyl. The choice may depend on the stability of your molecule to the final deprotection conditions.

  • Q: Can I perform a Friedel-Crafts acylation directly at the C4 position?

    • A: Direct Friedel-Crafts reactions are highly unlikely to be selective for the C4 position due to the steric hindrance from the 5-methyl group and competing reactions at more accessible sites.[3] The bulky acylium ion will preferentially attack C6 or C7. A DoM strategy followed by quenching with an acylating agent is a more viable route.

  • Q: How do I confirm the regiochemistry of my final product?

    • A: 2D NMR spectroscopy is the most definitive method. A Nuclear Overhauser Effect (NOE) correlation between the protons of the newly introduced C4-substituent and the C5-methyl group protons is unambiguous proof of C4-substitution. 1H-13C HMBC and HSQC experiments can also help elucidate the substitution pattern by observing long-range correlations.

References

  • BenchChem Technical Support Team. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
  • BenchChem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.
  • El-Sayed, N. N. E., et al. (2021). Design and synthesis of 2-Substituted-4-benzyl-5-methylimidazoles as new potential Anti-breast cancer agents to inhibit oncogenic STAT3 functions. Bioorganic Chemistry, 114, 105033. [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions. Benchchem.
  • RSC Publishing. (2025, September 5). Photo/electro-mediated radical cascade functionalization/cyclization reactions involving N-acryloyl 2-aryl indoles/benzimidazoles. [Link]

  • El-Abadelah, M. M., et al. (1995). Substituted benzimidazoles. Part I. Synthesis and properties of some 2-aryl-5-fluoro-6-(4-methyl-1-piperazinyl)-1H-benzimidazoles. Heterocycles, 41(12), 2713-2728. [Link]

  • (n.d.). Transition state structures of elementary reactions of benzimidazole synthesis in the presence of graphene quantum dot. Chemical Review and Letters. [Link]

  • Chen, L.-H., et al. (2013). Palladium-catalyzed regioselective synthesis of 2(2-biphenyl)benzimidazoles through C–H activation. Medicinal Chemistry Research, 23, 1345–1356. [Link]

  • da Silva, J. F., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2480-2487. [Link]

  • ResearchGate. (n.d.). The electronic parameters of protonated benzimidazole and its derivatives calculated using MP2/6-311G (d,p) level of theory in aqueous medium. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

  • Woudenberg, R. C., & Coughlin, E. B. (2005). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Tetrahedron Letters, 46(37), 6311-6313. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]

  • MDPI. (2023, February 11). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Unblog.fr. [Link]

  • ResearchGate. (2026, January 18). Synthesis of palladium complexes containing benzimidazole core and their catalytic activities in direct arylation of heteroaromatic species. [Link]

  • Myers Group. (n.d.). Directed Ortho Metalation. [Link]

  • LMU München. (n.d.). Iron and Palladium Catalyzed C-H Functionalization. [Link]

  • Wang, D., et al. (2013). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Organic Letters, 16(1), 2-5. [Link]

  • Blasiak, L. C., et al. (2009). Substrate positioning controls the partition between halogenation and hydroxylation in the aliphatic halogenase, SyrB2. Proceedings of the National Academy of Sciences, 106(42), 17633-17638. [Link]

  • Ayaz, M., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances, 15(15), 10619-10654. [Link]

  • BenchChem. (n.d.).
  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Chen, G., & Chen, J. (2018). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. ACS Central Science, 4(11), 1448-1463. [Link]

  • Reddit. (2021, February 7). steric hinderance and basicity. r/Mcat. [Link]

  • ResearchGate. (2023, November 11). Recent achievements in the synthesis of benzimidazole derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2016, November 16). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]

  • ResearchGate. (n.d.). Catalytic Intermolecular Functionalization of Benzimidazoles. [Link]

  • Groziak, M. P., & Ding, H. (2000). 1-halogenated (acylamino)imidazoles and benzimidazoles for directed halogen-metal exchange. Acta Chimica Slovenica, 47, 1-18. [Link]

  • Bentham Science Publishers. (2024, February 1). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. [Link]

  • Doucet, H., & Gurbuz, N. (2018). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 23(11), 2901. [Link]

  • de Oliveira, A. B., et al. (2023). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega, 8(2), 2097-2104. [Link]

  • DiVA. (2024, April 22). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. [Link]

  • ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In The Practice of Medicinal Chemistry (Fourth Edition). [Link]

  • TSI Journals. (2022, November 26). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]

  • Arabian Journal of Chemistry. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. [Link]

  • Fadda, A. A., et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 69(11), 1939-1953. [Link]

  • Dokla, E. M. E., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. Scientific Reports, 12(1), 1-21. [Link]

  • S. G. (2025, August 7). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. [Link]

  • RSC Publishing. (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

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Validation & Comparative

Crystal Structure Analysis of 4-Iodo-5-methyl-1H-benzoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Pivot Point

The 4-iodo-5-methyl-1H-benzoimidazole scaffold represents a critical "pivot point" in medicinal chemistry. Unlike simple benzimidazoles, the 4-iodo substituent introduces a massive electron-rich/poor duality: it serves as a reactive handle for Suzuki/Sonogashira couplings and, crystallographically, introduces a Sigma-hole (


-hole) .

This guide objectively compares the structural analysis techniques for this scaffold, focusing on the competition between classical Hydrogen Bonding (


) and the structure-directing Halogen Bonding (

). We provide validated protocols for growing diffraction-quality crystals of this heavy-atom derivative and interpreting the resulting Hirshfeld surfaces.

Comparative Analysis: Methodologies for Structural Determination

For a researcher characterizing 4-iodo-5-methyl-1H-benzoimidazole, choosing the right analytical mode is dictated by the stage of drug development.

FeatureSC-XRD (Single Crystal X-Ray) PXRD (Powder X-Ray) DFT (Computational)
Primary Utility Absolute Configuration & Packing Bulk Phase Purity & Polymorph ID Electronic Properties (HOMO/LUMO)
Resolution Atomic level (

)
Macro-lattice levelTheoretical
Sample Req. Single, defect-free crystal (

mm)
Polycrystalline powder (

mg)
Molecular Structure File (.xyz/.cif)
Key Insight Reveals the Halogen Bond (

-hole)
geometry and interaction energy.
Identifies if the bulk sample contains mixed polymorphs (common in iodo-derivatives).Predicts reactivity gaps and dipole moments.
Limitation Time-intensive crystallization; absorption correction needed for Iodine.Cannot solve ab initio structure easily without a reference model.Ignores solvation effects unless explicitly modeled.
Verdict Gold Standard for publication and binding site mapping.QC Standard for batch-to-batch consistency.Predictive Tool for reactivity.[1]

Experimental Protocol: Synthesis to Structure

Note: This protocol synthesizes technical accuracy with field-proven insights for handling heavy-atom organic molecules.

Phase 1: Synthesis (Phillips-Ladenburg Condensation)

The most reliable route to the 4-iodo-5-methyl core avoids regioisomeric mixtures common in other pathways.

  • Reagents: Combine 3-iodo-4-methyl-1,2-phenylenediamine (1.0 eq) with Formic acid (1.2 eq) in 4M HCl.

  • Reflux: Heat to

    
     for 3 hours. Insight: The iodine atom is bulky; ensure vigorous stirring to prevent localized concentration gradients.
    
  • Neutralization: Cool to RT, then neutralize with

    
     to pH 8. The product precipitates as a solid.[2]
    
  • Purification: Recrystallize from ethanol/water (4:1). Critical: Iodine-containing compounds can be photosensitive; perform workup in low light.

Phase 2: Crystallization for SC-XRD (The Slow Evaporation Method)

Heavy atoms (Iodine) increase X-ray absorption. You need a crystal with defined faces, not a needle.

  • Solvent Choice: Dissolve 20 mg of pure compound in 4 mL of Acetonitrile (MeCN) or Ethanol .

    • Why MeCN? Acetonitrile often prevents the formation of solvates which can disorder the iodine position.

  • Vessel: Use a narrow-neck 5 mL vial.

  • The "Parafilm Puncture": Cover the vial with Parafilm and pierce exactly three holes with a 22G needle.

  • Environment: Place in a vibration-free, dark desiccator at

    
    .
    
  • Timeline: Harvest block-like crystals after 3-5 days.

Phase 3: Data Collection Strategy
  • Radiation Source: Use Mo-K

    
      (
    
    
    
    ) rather than Cu-K
    
    
    .
    • Causality: The absorption coefficient (

      
      ) of Iodine is very high for Copper radiation, leading to severe scaling errors. Molybdenum penetrates the heavy atom lattice more effectively.
      
  • Temperature: Collect at 100 K .

    • Reason: Reduces thermal vibration of the terminal Methyl and Iodine groups, improving the precision of bond lengths.

Structural Logic & Visualization

Workflow Diagram

The following diagram outlines the logical flow from synthesis to Hirshfeld Surface analysis, highlighting the decision nodes for quality control.

G Start Start: 3-iodo-4-methyl-diamine Synth Phillips Condensation (4M HCl, Formic Acid) Start->Synth Crude Crude Precipitate Synth->Crude Purify Recrystallization (EtOH/Water) Crude->Purify Grow Crystal Growth (Slow Evap in MeCN) Purify->Grow Check Microscope Check: Block vs. Needle? Grow->Check SCXRD SC-XRD Data Collection (Mo-Kalpha, 100K) Check->SCXRD Block (Good) Retry Re-seed / Change Solvent Check->Retry Needle (Bad) Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve Hirsh Hirshfeld Surface Analysis (CrystalExplorer) Solve->Hirsh Retry->Grow

Caption: Operational workflow for crystallizing and solving 4-iodo-5-methyl-1H-benzoimidazole structures.

Interaction Pathway: Halogen vs. Hydrogen

In the crystal lattice, the 4-iodo-5-methyl derivative exhibits a "tug-of-war" between two dominant forces. The graph below illustrates the competing supramolecular synthons.

Interactions cluster_competition Supramolecular Competition Mol1 Molecule A (Donor) NH N-H Group (Proton Donor) Mol1->NH Iodo Iodine (C-I) (Sigma Hole) Mol1->Iodo Mol2 Molecule B (Acceptor) N3 N3 Atom (Lewis Base) Mol2->N3 NH->N3 H-Bond (Strong) (1.8 - 2.0 Å) Iodo->N3 Halogen Bond (Linear C-I...N)

Caption: Competitive interaction map showing the duality of Hydrogen Bonding (Green) and Halogen Bonding (Red).

Interpreting the Data: What to Look For

When analyzing the solved structure (typically Space Group


 or 

), focus on these three specific metrics:
The Sigma-Hole ( -hole)

The Iodine atom is not a uniform sphere of electron density.[3]

  • Observation: Look for a

    
     angle close to 175°–180° .
    
  • Significance: This linearity confirms a halogen bond where the electron-deficient cap of the Iodine (the

    
    -hole) interacts with the lone pair of the Nitrogen on a neighboring ring.
    
  • Distance: Expect an

    
     distance of 2.9 – 3.1 
    
    
    
    , which is significantly shorter than the sum of van der Waals radii (
    
    
    ).
Hirshfeld Surface Analysis

Using tools like CrystalExplorer, generate the


 surface.[4]
  • Red Spots: Indicate contacts shorter than van der Waals radii.[4]

    • Deep Red:

      
       hydrogen bonds (Strongest).
      
    • Orange/Red:

      
       halogen bonds.
      
  • Fingerprint Plot:

    • H...H contacts: Usually comprise ~30-40% of the surface (due to the 5-methyl group).

    • I...N contacts: Look for distinct "spikes" in the bottom right of the plot, characteristic of halogen bonding.

Impact of the 5-Methyl Group[5]
  • Steric Bulk: The methyl group disrupts the planar

    
     stacking seen in unsubstituted benzimidazoles.
    
  • Result: This often increases solubility compared to the non-methylated analog, making the drug candidate more bioavailable but slightly lowering the melting point.

References

  • BenchChem. (2025).[1][5] Technical Support Center: Synthesis of 4-Iodo-1H-benzimidazole. Retrieved from

  • Gueddar, H., et al. (2015). Crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole. Acta Crystallographica Section E. Retrieved from

  • Kubicki, M. & Wagner, P. (2007). Two different modes of halogen bonding in two 4-nitroimidazole derivatives. Acta Crystallographica Section C. Retrieved from

  • Spackman, M. A.[6] & Jayatilaka, D. (2009).[7] Hirshfeld surface analysis. CrystEngComm. (Standard protocol reference for Hirshfeld analysis described in Section 5).

  • PubChem. (2025).[6] 4,5-Diiodo-1H-imidazole Structure and Properties. Retrieved from

Sources

Mass spectrometry fragmentation patterns of 4-iodo-5-methylbenzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) behavior of 4-iodo-5-methylbenzimidazole (


). As a critical intermediate in the synthesis of polysubstituted benzimidazoles—often used as kinase inhibitors or anthelmintics—precise structural characterization is required to distinguish it from common regioisomers (e.g., 5-iodo-6-methylbenzimidazole).

This document compares the performance of Electrospray Ionization (ESI) versus Electron Impact (EI) for this specific analyte, detailing fragmentation pathways, characteristic ions, and experimental protocols for differentiating regioisomers.

Part 1: Structural Context & Theoretical Fragmentation

Physicochemical Profile
  • Formula:

    
    
    
  • Exact Mass (Neutral): 257.9654 Da

  • 
     (Monoisotopic):  258.9727 Da
    
  • Key Structural Features:

    • Imidazole Ring: Protonation site (

      
      ).
      
    • C-I Bond: Weak bond energy (

      
       kcal/mol), highly labile under Collision Induced Dissociation (CID).
      
    • Ortho-Methyl Group: Provides steric bulk and potential for specific hydrogen rearrangement mechanisms (Ortho Effect).

Predicted Ionization Behavior

The performance of MS analysis depends heavily on the ionization method. The table below compares the two primary "alternatives" for analyzing this compound.

FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
Primary Ion

(

259)

(

258)
Stability High. Preserves molecular ion.[1]Low. Rapid loss of Iodine.
Fragmentation Tunable via Collision Energy (CE).Spontaneous in source (70 eV).
Sensitivity High (pg/mL range). Suitable for LC-MS.[2]Moderate (ng/mL). GC-MS compatible.
Application PK/PD studies, Trace Quantitation.Structural Confirmation, Library Matching.[2][3]

Part 2: Detailed Fragmentation Pathways[4]

The fragmentation of 4-iodo-5-methylbenzimidazole follows distinct pathways governed by the stability of the benzimidazole core and the lability of the iodine substituent.

Pathway A: Deiodination (Dominant)

Under ESI-CID conditions, the most abundant product ion arises from the cleavage of the Carbon-Iodine bond.

  • Precursor:

    
     (
    
    
    
    259)
  • Mechanism: Homolytic or Heterolytic cleavage.[4]

  • Product:

    
     or Radical Cation species.
    
  • Observed Mass:

    
     132 (
    
    
    
    ).
  • Significance: This transition (

    
    ) is the primary Quantifier (Quant) ion for MRM assays.
    
Pathway B: Imidazole Ring Cleavage

Following the loss of iodine, the remaining methyl-benzimidazole core (


 132) undergoes characteristic heterocyclic fragmentation.
  • Loss of HCN: The imidazole ring typically ejects hydrogen cyanide (27 Da).

  • Transition:

    
     (
    
    
    
    ).
  • Loss of Acetonitrile: Alternatively, if the methyl group is involved in the ring opening, a loss of

    
     (41 Da) may occur, though less favorable than HCN loss.
    
Pathway C: The "Ortho Effect" (Isomer Differentiation)

Distinguishing 4-iodo-5-methyl from 5-iodo-6-methyl is the critical analytical challenge.

  • 4-iodo-5-methyl: The Iodine and Methyl groups are adjacent (ortho). Steric crowding weakens the C-I bond, often resulting in a lower CE50 (Collision Energy required for 50% fragmentation) compared to the non-adjacent isomer.

  • Mechanism: The proximity of the methyl protons can facilitate a Hydrogen transfer during iodine loss, potentially stabilizing the resulting cation (

    
     132) via a tropylium-like rearrangement.
    

Part 3: Visualization of Fragmentation

The following diagram illustrates the fragmentation tree for 4-iodo-5-methylbenzimidazole under ESI-MS/MS conditions.

FragmentationPathway Parent [M+H]+ Precursor m/z 259.07 (4-iodo-5-methylbenzimidazole) Intermediate De-iodinated Core m/z 132.07 (5-methylbenzimidazole cation) Parent->Intermediate Primary CID Pathway Low CE (10-20 eV) Iodine Neutral Loss: I (127 Da) Parent->Iodine Fragment_HCN Ring Cleavage Product m/z 105.06 (Loss of HCN) Intermediate->Fragment_HCN Secondary Fragmentation Med CE (25-35 eV) Fragment_Me Demethylated Core m/z 117.04 (Loss of CH3) Intermediate->Fragment_Me Minor Pathway High CE (>40 eV) HCN Neutral Loss: HCN (27 Da) Intermediate->HCN

Figure 1: ESI-MS/MS Fragmentation Tree. The dominant pathway involves the loss of Iodine to form m/z 132, followed by the characteristic loss of HCN.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Sample Preparation
  • Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.[5]

    • Why: Formic acid ensures complete protonation of the basic imidazole nitrogen (

      
      ), maximizing 
      
      
      
      signal.
  • Concentration: Prepare a 1

    
    g/mL stock; dilute to 100 ng/mL for infusion.
    
Instrument Parameters (ESI Source)
  • Polarity: Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile C-I bond).

  • Source Temp: 350°C.

Method Validation Steps
  • Precursor Scan: Scan

    
     100–400. Confirm base peak at 259.07.
    
    • Validation: If

      
       132 is observed in the MS1 scan, reduce Cone Voltage immediately.
      
  • Product Ion Scan: Select

    
     259.07 as precursor. Ramp Collision Energy (CE) from 5 to 50 eV.
    
  • Isomer Discrimination Check:

    • Run the 4-iodo-5-methyl isomer and the 5-iodo-6-methyl isomer (if available) under identical CE ramps.

    • Plot "Survival Yield" (Intensity of Parent / Total Intensity) vs. CE.

    • The 4-iodo-5-methyl isomer (ortho-substituted) typically exhibits a steeper dissociation curve (lower stability) due to steric strain.

Part 5: Comparative Performance Guide

When selecting a method for drug development assays involving this compound, use the following decision matrix.

MetricTriple Quad (QqQ) Q-TOF / Orbitrap Recommendation
Limit of Quantitation Excellent (fg/mL)Good (pg/mL)Use QqQ for DMPK/Plasma stability studies.
Selectivity Unit ResolutionHigh Resolution (<5 ppm)Use Q-TOF for metabolite identification (MetID).
Isomer Resolution Poor (requires chromatography)Moderate (fragment ratios)Chromatography is essential. Use a Phenyl-Hexyl column to separate regioisomers before MS detection.
Chromatographic Strategy for Isomers

Since MS fragmentation patterns between regioisomers are subtle, chromatographic separation is the "Gold Standard" alternative.

  • Column: C18 is standard, but Phenyl-Hexyl phases offer superior selectivity for halogenated aromatics due to

    
     interactions.
    
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.[5]

  • Outcome: The 4-iodo-5-methyl isomer generally elutes earlier than the 5-iodo-6-methyl isomer on C18 due to slightly higher polarity (dipole moment) caused by the ortho-substitution.

Part 6: References

  • Hida, M. et al. (1994).[6] "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." Journal of Mass Spectrometry.

  • Rose, A. R. et al. (2021).[7] "The Characterization of 4- and 5-Iodo-2-aminoindan." Rapid Communications in Mass Spectrometry. (Demonstrates iodine loss kinetics in isomeric aromatic systems).

  • ChemGuide. "Mass Spectrometry - Fragmentation Patterns." (Foundational mechanisms for alkyl/halo fragmentation).

  • BenchChem. "Application Notes & Protocols for the Analysis of Benzimidazoles Using Mass Spectrometry."

  • University of Saarland. "Interpretation of Mass Spectra: Electron Ionization and Fragmentation."

Sources

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Iodo-5-methyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Operational and Safety Protocol for Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of innovative and successful research. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 4-Iodo-5-methyl-1H-benzoimidazole. As Senior Application Scientists, our goal is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through a commitment to safety and scientific integrity. The following protocols are designed to be a self-validating system, explaining the causality behind each procedural choice to ensure a comprehensive understanding of safe laboratory practices.

Hazard Assessment and Risk Mitigation

Substituted benzimidazoles and iodo-aromatic compounds can present a range of hazards. Based on data from related molecules, 4-Iodo-5-methyl-1H-benzoimidazole should be handled as a substance that is potentially harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] The iodine substituent also introduces considerations regarding the potential for the formation of toxic byproducts under certain conditions.[5][6] Therefore, a cautious approach is warranted.

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.[2][7] The operational plan detailed below is designed to minimize these risks through a combination of engineering controls, personal protective equipment, and stringent handling procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical for minimizing exposure. The following table outlines the recommended PPE for handling 4-Iodo-5-methyl-1H-benzoimidazole.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Safety goggles or a face shieldChemical splash goggles are essential to provide a complete seal around the eyes, protecting against both splashes and airborne dust particles.[1][8] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[9]
Hand Protection Disposable nitrile gloves (double-gloving recommended)Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a best practice when handling potentially hazardous compounds to provide an extra layer of protection in case of a breach in the outer glove.[1] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removal.[10][11]
Body Protection Laboratory coat or chemical-resistant apronA standard laboratory coat protects the skin and personal clothing from contamination.[8] For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[10]
Respiratory Protection NIOSH-approved respirator (e.g., N95)A respirator is recommended when handling the solid compound outside of a certified chemical fume hood, or if there is a potential for dust generation.[1][9] All handling of the solid should ideally be performed within a fume hood to minimize inhalation risk.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for ensuring safety and experimental integrity. The following diagram and procedural steps outline the recommended process for handling 4-Iodo-5-methyl-1H-benzoimidazole from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare a Designated and Ventilated Workspace don_ppe 2. Don Appropriate PPE prep_area->don_ppe Ensure safety first weigh 3. Weigh Compound in a Fume Hood don_ppe->weigh Proceed to handling dissolve 4. Prepare Solution weigh->dissolve Carefully transfer reaction 5. Perform Experiment dissolve->reaction Use in experiment decontaminate 6. Decontaminate Glassware and Surfaces reaction->decontaminate Post-experiment segregate 7. Segregate Waste decontaminate->segregate Separate waste streams dispose 8. Arrange for Professional Waste Disposal segregate->dispose Follow institutional protocols doff_ppe 9. Doff PPE Correctly dispose->doff_ppe Final step

Safe handling workflow for 4-Iodo-5-methyl-1H-benzoimidazole.
Procedural Steps:
  • Preparation of Workspace : Before handling the compound, ensure that the designated workspace, preferably a certified chemical fume hood, is clean and uncluttered.[10] Have all necessary equipment and materials, including spill cleanup supplies, readily available.

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above. Ensure that gloves are properly fitted and that safety goggles provide a complete seal.

  • Weighing the Compound : Conduct all weighing and transfer of the solid compound within a chemical fume hood to minimize the risk of inhaling dust particles.[10] Use anti-static weigh paper or a tared container to prevent dispersal of the powder.[1]

  • Solution Preparation : When preparing solutions, slowly add the solid 4-Iodo-5-methyl-1H-benzoimidazole to the solvent to avoid splashing.[1]

  • Performing the Experiment : Keep all containers with the compound tightly closed when not in use.[2] Avoid heating the compound in an open system, as this may increase the volatility of iodine-containing species.[7]

  • Decontamination : After completing the experimental work, thoroughly decontaminate all glassware and surfaces that came into contact with the compound.[1]

  • Waste Segregation : All waste materials, including contaminated gloves, weigh paper, and pipette tips, should be segregated into a clearly labeled, sealed hazardous waste container.[8] Do not mix this waste with other chemical streams unless explicitly permitted by your institution's EHS guidelines.[8]

  • Professional Disposal : Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[8][11]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the lab coat and then eye and respiratory protection.[1] Always wash your hands thoroughly with soap and water after removing your gloves.[10][11]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of 4-Iodo-5-methyl-1H-benzoimidazole and its containers is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with the compound should be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste : Solutions containing 4-Iodo-5-methyl-1H-benzoimidazole should be collected in a separate, labeled hazardous waste container. Do not pour any of this material down the drain.[11]

  • Empty Containers : Empty stock containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[1] The rinsed container can then be disposed of according to your institution's guidelines.

By adhering to these detailed protocols, researchers can confidently and safely handle 4-Iodo-5-methyl-1H-benzoimidazole, ensuring the integrity of their work and the safety of themselves and their colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 1-(diethoxymethyl)-1H-benzimidazole.
  • ChemicalBook. (2025, July 26). 4-Iodoimidazole - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
  • Benchchem. (n.d.). Personal protective equipment for handling 4,5,6,7-Tetraiodo-1H-benzimidazole.
  • TCI Chemicals. (2024, November 14). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, January 31). SAFETY DATA SHEET.
  • Santa Cruz Biotechnology. (n.d.). Iodobenzene - Material Safety Data Sheet.
  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 4-Iodo-1H-benzimidazole.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • PubChem. (n.d.). 4-Iodo-5-methyl-1H-imidazole.
  • Canadian Agency for Drugs and Technologies in Health. (n.d.). Safe handling of hazardous drugs.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • MilliporeSigma. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, April 29). SAFETY DATA SHEET.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Cayman Chemical. (2024, September 19). Safety Data Sheet.
  • BLD Pharm. (n.d.). 4-Iodo-5-methyl-1H-imidazole.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Plewa, M. J., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology, 45(16), 6837-6844.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.
  • Government of Canada. (n.d.). THE IMPACT OF ORGANIC COMPOUNDS ON IODINE BEHAVIOUR UNDER CONDITIONS RELATING TO NUCLEAR REACTOR ACCIDENTS.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.